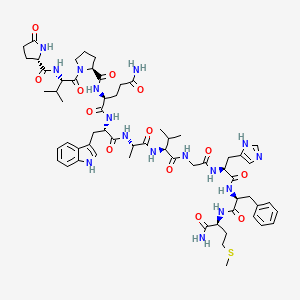

H-Pyr-Val-Pro-Gln-Trp-Ala-Val-Gly-His-Phe-Met-NH2

Beschreibung

Eigenschaften

IUPAC Name |

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-[[(2S)-1-[(2S)-3-methyl-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]butanoyl]pyrrolidine-2-carbonyl]amino]pentanediamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C61H84N16O13S/c1-32(2)50(60(89)66-30-49(80)70-45(27-37-29-64-31-67-37)58(87)73-43(25-35-13-8-7-9-14-35)57(86)71-40(52(63)81)22-24-91-6)75-53(82)34(5)68-56(85)44(26-36-28-65-39-16-11-10-15-38(36)39)74-54(83)42(18-20-47(62)78)72-59(88)46-17-12-23-77(46)61(90)51(33(3)4)76-55(84)41-19-21-48(79)69-41/h7-11,13-16,28-29,31-34,40-46,50-51,65H,12,17-27,30H2,1-6H3,(H2,62,78)(H2,63,81)(H,64,67)(H,66,89)(H,68,85)(H,69,79)(H,70,80)(H,71,86)(H,72,88)(H,73,87)(H,74,83)(H,75,82)(H,76,84)/t34-,40-,41-,42-,43-,44-,45-,46-,50-,51-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUOCWSNQHWTPIJ-JMYPGRSYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NCC(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCSC)C(=O)N)NC(=O)C(C)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CCC(=O)N)NC(=O)C5CCCN5C(=O)C(C(C)C)NC(=O)C6CCC(=O)N6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]5CCCN5C(=O)[C@H](C(C)C)NC(=O)[C@@H]6CCC(=O)N6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C61H84N16O13S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1281.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of H-Pyr-Val-Pro-Gln-Trp-Ala-Val-Gly-His-Phe-Met-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Activation of Amino Acids: Each amino acid is activated using reagents such as carbodiimides (e.g., DCC) or uronium salts (e.g., HBTU) to form reactive intermediates.

Coupling: The activated amino acids are coupled to the resin-bound peptide chain under mild conditions.

Deprotection: Temporary protecting groups on the amino acids are removed using reagents like trifluoroacetic acid (TFA).

Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers like triisopropylsilane (TIS).

Industrial Production Methods

Industrial production of peptides like This compound involves scaling up SPPS techniques. Automated peptide synthesizers are employed to enhance efficiency and reproducibility. Purification is achieved through high-performance liquid chromatography (HPLC), and the final product is characterized using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Analyse Chemischer Reaktionen

Types of Reactions

H-Pyr-Val-Pro-Gln-Trp-Ala-Val-Gly-His-Phe-Met-NH2: can undergo various chemical reactions, including:

Oxidation: Methionine residues can be oxidized to methionine sulfoxide or methionine sulfone using oxidizing agents like hydrogen peroxide.

Reduction: Disulfide bonds, if present, can be reduced to free thiols using reducing agents like dithiothreitol (DTT).

Substitution: Amino acid residues can be substituted or modified using specific reagents, such as acylation or alkylation agents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, performic acid.

Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Acylation agents (e.g., acetic anhydride), alkylation agents (e.g., iodoacetamide).

Major Products

Oxidation: Methionine sulfoxide, methionine sulfone.

Reduction: Free thiols from disulfide bonds.

Substitution: Modified peptides with acyl or alkyl groups.

Wissenschaftliche Forschungsanwendungen

Chemistry

- Peptide Synthesis and Modification : H-Pyr-Val-Pro-Gln-Trp-Ala-Val-Gly-His-Phe-Met-NH2 serves as a model peptide for studying peptide synthesis techniques. It is synthesized primarily through Solid-Phase Peptide Synthesis (SPPS), allowing for the controlled addition of amino acids to form the peptide chain. This method provides insights into the efficiency and effectiveness of various coupling agents and protecting groups used in peptide synthesis.

Biology

- Protein-Protein Interactions : Research has indicated that this peptide may play a role in mediating protein-protein interactions, which are crucial for various cellular processes. Its structural properties allow it to interact with specific receptors involved in signaling pathways that regulate cellular responses such as proliferation and differentiation .

- Cellular Signaling Pathways : The peptide's interactions with cellular components suggest potential applications in modulating signaling pathways. This can be particularly relevant in studies focused on understanding disease mechanisms or developing therapeutic interventions.

Medicine

- Therapeutic Applications : this compound is being explored for its potential as a drug delivery vehicle. Its ability to interact with biological membranes could facilitate the transport of therapeutic agents into target cells. Additionally, its role in vaccine development is under investigation, as peptides can enhance immune responses when used as adjuvants .

- Antimicrobial Properties : Similar peptides have shown antimicrobial activity against various pathogens, suggesting that this compound may also possess such properties. This area of research is particularly relevant given the increasing need for new antimicrobial agents due to rising antibiotic resistance .

Industry

Wirkmechanismus

The mechanism of action of H-Pyr-Val-Pro-Gln-Trp-Ala-Val-Gly-His-Phe-Met-NH2 depends on its specific biological context. Generally, peptides exert their effects by binding to specific receptors or interacting with cellular components. This peptide may target receptors involved in signaling pathways, modulating cellular responses such as proliferation, differentiation, or apoptosis.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally and Functionally Related Peptides

Sequence Homology and Structural Features

The table below compares H-Pyr-Val-Pro-Gln-Trp-Ala-Val-Gly-His-Phe-Met-NH2 with similar peptides:

*Estimated based on analogous structures.

Key Observations:

- N-terminal Modifications: The pyrrolidone carboxylic acid (Pyr) or pyroglutamate (pGlu) at the N-terminus enhances metabolic stability by resisting aminopeptidase degradation .

- Central Conserved Motifs : The Gln-Trp-Ala-Val segment (positions 4–7) is critical for GRPr binding across BBN analogs .

- C-terminal Variations : Substitutions like His-Phe-Met vs. His-Leu-Met (in Dpr-BBN) alter receptor selectivity and potency. For example, Leu-Met-NH2 in Dpr-BBN shows reduced affinity for GRPr compared to Phe-Met-NH2 .

Functional and Pharmacological Comparisons

Receptor Targeting and Signaling

- This compound : Binds GRPr with high affinity (IC₅₀ < 1 nM in PC-3 prostate cancer cells) and activates Gq/11-mediated pathways, promoting intracellular calcium release .

- APGWamide (Ala-Pro-Gly-Trp-NH2) : Activates S-like potassium channels in molluscan neurons via arachidonic acid (AA) and lipoxygenase pathways. Shares Pro-Gly motifs but targets divergent receptors .

- pGlu-Gly-Arg-Leu-Gly-Thr-Gln-Trp-Ala-Val-Gly-His-Leu-Met-NH2 : A GRPr-targeting BBN analog with extended N-terminal sequence (pGlu-Gly-Arg-Leu). Exhibits similar tumor-targeting efficacy but differs in pharmacokinetics due to larger size .

Physicochemical and Pharmacokinetic Properties

*Predicted using analogous structures.

Key Findings:

Biologische Aktivität

H-Pyr-Val-Pro-Gln-Trp-Ala-Val-Gly-His-Phe-Met-NH2 is a synthetic peptide composed of ten amino acids, including pyrrolysine, valine, proline, glutamine, tryptophan, alanine, glycine, histidine, phenylalanine, and methionine. This peptide has garnered attention for its potential biological activities and applications in various fields such as biochemistry, pharmacology, and medicine.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C61H84N16O13S

- CAS Number : 16219937

The synthesis of this peptide typically employs Solid-Phase Peptide Synthesis (SPPS) . This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. Key steps in the synthesis include:

- Activation of Amino Acids : Using reagents like DCC (dicyclohexylcarbodiimide) or HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate).

- Coupling : The activated amino acids are coupled to the resin-bound peptide chain.

- Deprotection : Protecting groups on the amino acids are removed using TFA (trifluoroacetic acid) .

The biological activity of this compound is largely attributed to its interactions with specific receptors in cellular signaling pathways. Peptides like this one can modulate various cellular responses such as:

- Cell Proliferation

- Differentiation

- Apoptosis

The precise mechanism may vary based on the biological context in which the peptide is applied .

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antimicrobial Properties : Similar peptides have shown efficacy against various bacterial strains, suggesting potential applications in treating infections.

- Anticancer Activity : Preliminary studies indicate that peptides with similar structures can inhibit the proliferation of cancer cells .

- Modulation of Immune Responses : Certain sequences may influence immune cell signaling pathways, enhancing or inhibiting immune responses .

Comparative Analysis with Similar Compounds

To better understand its biological activity, it is useful to compare this compound with other bioactive peptides:

| Compound Name | Function | Structural Similarity |

|---|---|---|

| Bradykinin | Vasodilation and inflammation | Shorter peptide chain |

| Angiotensin | Blood pressure regulation | Similar amino acid composition |

| Vasopressin | Water retention regulation | Contains similar hydrophilic residues |

These comparisons highlight how variations in amino acid sequences can lead to distinct biological functions despite structural similarities .

Case Studies and Research Findings

Several studies have explored the biological effects of peptides similar to this compound:

- Antimicrobial Activity Study : A study demonstrated that synthetic peptides derived from natural sources exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. This suggests that this compound may share similar properties .

- Cancer Cell Proliferation Inhibition : Research on related peptides showed significant inhibition of cancer cell lines such as PC-3 (prostate cancer) and MCF-7 (breast cancer). These findings indicate potential therapeutic applications for this compound in oncology .

- Immunomodulatory Effects : Investigations into peptide interactions with immune cells have revealed that certain sequences can enhance cytokine production, indicating a role in modulating immune responses .

Q & A

Basic Research Questions

Q. What are the optimal solid-phase peptide synthesis (SPPS) protocols for H-Pyr-Val-Pro-Gln-Trp-Ala-Val-Gly-His-Phe-Met-NH2 to minimize aggregation during synthesis?

- Methodological Answer : Aggregation-prone sequences like this peptide require solvent-swollen cross-linked resin supports (e.g., polystyrene-based resins) to enhance solvation. Both Boc and Fmoc chemistry can be employed, with Fmoc being preferable for acid-sensitive residues. Use of polar solvents (e.g., DMF or NMP) and additives like HOBt or Oxyma Pure can suppress intermolecular hydrogen bonding. Stepwise coupling efficiency should be monitored via Kaiser tests or FT-IR spectroscopy .

Q. How can researchers assess the purity and structural integrity of this compound post-synthesis?

- Methodological Answer : Analytical HPLC with reverse-phase C18 columns and gradients of acetonitrile/water (0.1% TFA) is standard. Purity >95% is typically required for in vitro studies. Mass spectrometry (MALDI-TOF or ESI-MS) confirms molecular weight. For crude peptides, preparative HPLC with trifluoroacetic acid (TFA) as an ion-pairing agent improves resolution. Example gradients: 10–50% acetonitrile over 30 minutes at 1 mL/min .

Advanced Research Questions

Q. How can contradictory results in the reported bioactivity of this compound be systematically resolved?

- Methodological Answer : Apply principal contradiction analysis:

Identify the primary factor influencing discrepancies (e.g., peptide purity, assay conditions, or batch variability).

Control variables: Re-test using standardized purity (≥98%) and buffer conditions (e.g., pH 7.4 PBS).

Compare results across orthogonal assays (e.g., SPR vs. cell-based assays) to isolate confounding variables.

Example: If bioactivity differs between studies, prioritize data from assays with controlled aggregation states (e.g., dynamic light scattering to confirm monomeric peptide) .

Q. What in vitro assays are most suitable for evaluating the biological activity of this compound, particularly if it shares homology with elastin-derived sequences?

- Methodological Answer :

- Aggregation Inhibition : Use fibrinogen polymerization assays (turbidity measurements at 350 nm) with 1–100 µM peptide concentrations.

- Receptor Binding : Surface plasmon resonance (SPR) with immobilized receptors (e.g., GPCRs) and peptide flow rates of 10–30 µL/min.

- Cell Migration : Boyden chamber assays in fibroblast or endothelial cell lines, with 10% FBS as a chemoattractant and peptide doses of 1–50 nM .

Q. How should researchers design experiments to elucidate structure-function relationships in this compound?

- Methodological Answer :

- Alanine Scanning : Replace each residue with alanine to identify critical motifs. Test variants in bioassays (e.g., IC50 shifts in receptor binding).

- Circular Dichroism (CD) : Analyze secondary structure in aqueous vs. membrane-mimetic (e.g., SDS micelles) environments.

- Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS to model peptide flexibility and solvent accessibility. Compare with NMR-derived constraints if available .

Data Interpretation & Reporting

Q. What statistical and ethical considerations are critical when reporting bioactivity data for this compound?

- Methodological Answer :

- Statistical : Use ANOVA with post-hoc Tukey tests for multi-group comparisons. Report effect sizes (Cohen’s d) and confidence intervals (95% CI).

- Ethical : Disclose conflicts of interest (e.g., funding sources) and adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable). Include raw HPLC/MS data in supplemental materials .

Future Research Directions

Q. What are the key limitations in current studies of this compound, and how can they be addressed?

- Methodological Answer :

- Limitations : Poor solubility in physiological buffers, lack of in vivo pharmacokinetic data.

- Solutions :

Introduce PEGylation or lipidation (e.g., Myr-KLAKK-NH2-like modifications) to enhance stability .

Conduct rodent pharmacokinetic studies with radiolabeled peptide (³H or ¹⁴C) to track bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.